4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but differs in the presence of the formazan group.
2,6-bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one: Shares the cyclohexa-2,5-dien-1-one core but has different substituents.
Uniqueness
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of the biphenyl group and the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
83959-69-7 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C21H15NO2/c23-19-12-10-18(11-13-19)21-22-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14,23H |
InChI Key |
JYFITTCTXWSSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.